4-methyl-N-(pyridin-3-yl)benzamide
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Overview
Description
4-methyl-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by a benzamide core with a methyl group at the 4-position and a pyridin-3-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(pyridin-3-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with pyridin-3-ylamine. The process can be summarized as follows:
Formation of 4-methylbenzoyl chloride: 4-methylbenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-methylbenzoyl chloride.
Amidation Reaction: The 4-methylbenzoyl chloride is then reacted with pyridin-3-ylamine in the presence of a base such as triethylamine (Et₃N) to yield this compound.
The reaction conditions typically involve refluxing the mixture in an appropriate solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group at the 4-position can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The pyridin-3-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used for the reduction of the amide group.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: 4-methyl-N-(pyridin-3-yl)benzoic acid.
Reduction: 4-methyl-N-(pyridin-3-yl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(pyridin-2-yl)benzamide: Similar structure but with the pyridinyl group at the 2-position.
4-methyl-N-(pyridin-4-yl)benzamide: Similar structure but with the pyridinyl group at the 4-position.
N-(pyridin-3-yl)benzamide: Lacks the methyl group at the 4-position.
Uniqueness
4-methyl-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the methyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position can enhance its lipophilicity and potentially improve its interaction with biological targets.
Properties
Molecular Formula |
C13H12N2O |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-methyl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-4-6-11(7-5-10)13(16)15-12-3-2-8-14-9-12/h2-9H,1H3,(H,15,16) |
InChI Key |
RSZXSEGUKBAUIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
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